molecular formula Ca2P2O7<br>Ca2O7P2 B162935 Calcium pyrophosphate CAS No. 10086-45-0

Calcium pyrophosphate

Cat. No.: B162935
CAS No.: 10086-45-0
M. Wt: 254.10 g/mol
InChI Key: JUNWLZAGQLJVLR-UHFFFAOYSA-J
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Description

Calcium pyrophosphate (Ca₂P₂O₇, CPP) is an inorganic compound composed of calcium ions and pyrophosphate (P₂O₇⁴⁻) anions. It exists in multiple crystalline and amorphous forms, including this compound dihydrate (CPPD; monoclinic [mCPPD] and triclinic [tCPPD]) and amorphous this compound (ACPPi) . CPP is biologically significant due to its role in pathological mineralization, particularly in this compound deposition disease (CPPD), a rheumatological condition characterized by crystal deposition in joints, leading to inflammation and cartilage degeneration .

CPP crystals form under conditions of elevated pyrophosphate (PPi) and calcium concentrations, often influenced by pH, enzymatic activity (e.g., alkaline phosphatase), and genetic factors (e.g., ANKH mutations) .

Properties

IUPAC Name

dicalcium;phosphonato phosphate
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InChI

InChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4
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InChI Key

JUNWLZAGQLJVLR-UHFFFAOYSA-J
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Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2]
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Molecular Formula

Ca2P2O7, Ca2O7P2
Record name DICALCIUM DIPHOSPHATE
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Related CAS

10086-45-0 (Parent), 2466-09-3 (Parent)
Record name Calcium pyrophosphate
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DSSTOX Substance ID

DTXSID50872512
Record name Calcium pyrophosphate
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Molecular Weight

254.10 g/mol
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Physical Description

Dry Powder, A fine, white, odourless powder, Crystals or powder; Insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline]
Record name Diphosphoric acid, calcium salt (1:2)
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Solubility

Insoluble in water. Soluble in dilute hydrochloric and nitric acids, Sol in dil hydrochloric and nitric acids; practically insol in water, Dilute acid; insoluble in water
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Density

3.09
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Color/Form

Polymorphous crystals or powder, White powder

CAS No.

7790-76-3, 10086-45-0
Record name Calcium pyrophosphate
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Melting Point

1353 °C
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Scientific Research Applications

Calcium Pyrophosphate Deposition Disease (CPPD)

This compound deposition disease (CPPD), commonly known as pseudogout, is a prevalent form of arthritis characterized by the accumulation of CPP crystals in the joints. This condition can lead to acute inflammation and chronic joint pain. Recent studies have focused on understanding the mechanisms behind CPP crystal formation and deposition, which is crucial for developing effective treatments.

  • Pathogenesis : Research indicates that CPPD is often associated with aging, metabolic disorders, and genetic predispositions. The formation of CPP crystals occurs due to imbalances in calcium and phosphate levels in the body, leading to their deposition in synovial tissues .
  • Diagnosis : Advanced diagnostic techniques such as Raman spectroscopy and dual-energy computed tomography (DECT) have improved the detection of CPP crystals, offering better sensitivity compared to traditional methods like polarized light microscopy .

Treatment Modalities

Current treatment strategies for managing CPPD include non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and colchicine. These treatments aim to alleviate symptoms during acute attacks and manage chronic pain associated with the disease .

  • Case Studies : A notable case involved a patient who developed acute CPPD following bisphosphonate therapy for osteoporosis. The rapid onset of symptoms post-treatment highlights the need for careful monitoring of patients receiving such therapies .

Biochemical Applications

This compound plays a critical role in various biochemical processes:

Mineralization Processes

This compound is involved in biomineralization, particularly in bone formation. It acts as a precursor for hydroxyapatite, the primary mineral component of bone tissue.

  • Research Findings : Studies have shown that poly(aspartic acid) can influence the precipitation of calcium phosphate within confined spaces, enhancing our understanding of how minerals are deposited in biological systems .

Role in Vascular Health

In patients with chronic kidney disease (CKD), this compound has been implicated in vascular calcification. Elevated levels of serum phosphate can lead to increased vascular mineralization, which significantly impacts morbidity and mortality rates among these patients .

  • Therapeutic Insights : Reducing phosphate levels has emerged as a potential therapeutic strategy to mitigate vascular calcification risks, highlighting the importance of this compound in metabolic regulation .

Material Science Applications

This compound is not only significant in biological systems but also finds applications in material science:

Bioceramics

This compound ceramics are being explored for their potential use in bone regeneration and repair due to their biocompatibility and bioactivity.

  • Material Properties : These ceramics can mimic natural bone properties, making them suitable candidates for orthopedic implants and dental applications .

Drug Delivery Systems

Research into this compound nanoparticles has indicated their potential use as drug delivery vehicles. Their ability to encapsulate therapeutic agents while providing controlled release profiles makes them valuable in targeted therapy applications.

Mechanism of Action

The mechanism by which calcium pyrophosphate exerts its effects involves the formation of crystals in the extracellular matrix, which can shed into the synovial fluid, leading to inflammation and joint pain in conditions like CPPD . The molecular targets include cartilage and synovial fluid, where the crystals interact with cellular and extracellular components to induce an inflammatory response.

Comparison with Similar Compounds

Table 1: Key Properties of Calcium Pyrophosphate and Related Compounds

Compound Molecular Formula Crystal System Solubility (pH 7.4) Key Features
This compound Ca₂P₂O₇ Monoclinic (mCPPD), Triclinic (tCPPD) Low Acidic calcium release; forms amorphous phases
Hydroxyapatite (HA) Ca₅(PO₄)₃OH Hexagonal Very low Primary bone mineral; stable in neutral pH
Brushite (DCPD) CaHPO₄·2H₂O Monoclinic Moderate Precursor to HA; dehydrates to form anhydrous phases
Octacalcium Phosphate Ca₈H₂(PO₄)₆·5H₂O Triclinic Moderate Metastable intermediate in HA formation

Key Comparisons:

  • Crystallinity: CPPD exhibits polymorphism (mCPPD vs. tCPPD), with distinct ³¹P NMR resonances (~1 ppm separation) . HA and brushite have well-defined crystalline structures critical for bone biomechanics .
  • Calcium Release: Both CPP and HA release calcium under acidic conditions (e.g., endosomes), but HA acts as a long-term calcium reservoir, while CPP releases calcium more transiently .
  • Formation Conditions: CPPD precipitates at low phosphate/pyrophosphate (Pi/PPi) ratios (<3), whereas HA forms at Pi/PPi > 100 .

Clinical and Diagnostic Relevance

Table 2: Clinical Associations and Imaging Challenges

Compound Associated Conditions Imaging Differentiation Challenges
CPPD Acute/chronic CPP arthritis, OA Similar Zeff (15.24) to HA (15.86); requires advanced ultrasonography
HA Osteoporosis, vascular calcification Distinct in bone scans but overlaps with CPPD in soft tissues
Brushite Kidney stones, dental materials Differentiated via XRD or FTIR

Diagnostic Notes:

  • Ultrasound (US) is superior to radiography for detecting CPPD, with OMERACT-defined elementary findings (e.g., hyperechoic bands in cartilage) achieving high specificity .
  • Dual-energy CT cannot reliably distinguish CPPD from HA due to overlapping X-ray attenuation profiles .

Research and Therapeutic Implications

  • Pathogenesis: CPPD is linked to aging, osteoarthritis (OA), and metabolic disorders (e.g., hypomagnesemia).
  • Drug Development: Targeting enzymes like nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) may modulate PPi levels, offering a disease-modifying approach .

Biological Activity

Calcium pyrophosphate (CPP) is a compound that has garnered significant attention in the medical and biological research communities due to its role in various pathological conditions, particularly in the context of arthritis. This article delves into the biological activity of this compound, focusing on its inflammatory properties, mechanisms of action, and clinical implications.

Overview of this compound

This compound dihydrate (CPPD) is a crystalline compound that forms in joints and soft tissues, leading to a condition known as this compound deposition disease (CPPD). This condition is characterized by the deposition of CPP crystals, which can trigger inflammatory responses similar to gout, resulting in acute and chronic arthritis.

Inflammatory Properties

Recent studies have highlighted the inflammatory potential of different crystalline phases of this compound. There are primarily two crystalline forms: monoclinic and triclinic CPP dihydrates (m-CPPD and t-CPPD). Research indicates that m-CPPD crystals exhibit a more potent inflammatory response compared to t-CPPD crystals.

Key Findings:

  • Inflammatory Cytokines : m-CPPD crystals induce higher levels of interleukin-1 beta (IL-1β), IL-6, and IL-8 production compared to t-CPPD crystals. This response is mediated through the NLRP3 inflammasome pathway, which is crucial for the activation of pro-inflammatory cytokines .
  • MAPK Pathway Activation : The activation of mitogen-activated protein kinases (MAPKs) such as NF-κB, p38 MAPK, ERK1/2, and JNK is significantly enhanced by m-CPPD crystals. Inhibition of these pathways leads to a marked reduction in cytokine production, suggesting their critical role in CPP-induced inflammation .

Case Studies

Several case studies illustrate the clinical manifestations associated with this compound deposition:

  • Acute CPPD Following Bisphosphonate Therapy : A case reported a 59-year-old woman who developed acute polyarticular CPPD disease shortly after receiving zoledronic acid for osteoporosis. Synovial fluid analysis confirmed the presence of CPP crystals, highlighting a potential link between bisphosphonate therapy and CPPD onset .
  • Chondrocalcinosis in Young Patients : Another study documented cases of young patients diagnosed with CPPD. The findings emphasized that while traditionally viewed as a condition affecting older adults, CPPD can also manifest in younger populations under certain circumstances .

Clinical Implications

The biological activity of this compound has profound implications for understanding arthritis treatment:

  • Pain Management : Patients with CPPD often report pain levels comparable to those with gout. A recent study indicated that patients with CPPD have significant unmet treatment needs, underscoring the necessity for effective pain management strategies tailored to this condition .
  • Diagnostic Challenges : The diagnosis of CPPD can be complicated by overlapping symptoms with other forms of arthritis such as osteoarthritis and gout. Accurate diagnosis often requires synovial fluid analysis to identify characteristic rhomboid-shaped crystals .

Research Findings

A comprehensive review of literature reveals several important insights into the biological activity of this compound:

Study FocusFindings
Inflammatory Responsem-CPPD crystals induce greater IL-1β production than t-CPPD
Patient OutcomesPatients with CPPD experience significant pain and functional impairment
Crystal FormationEnzymatic pathways involving nucleotide pyrophosphohydrolases are critical for CPP crystal formation

Preparation Methods

Sodium Pyrophosphate and Calcium Nitrate Reaction

The most widely documented method involves reacting sodium pyrophosphate (Na₄P₂O₇) with calcium nitrate (Ca(NO₃)₂) under controlled pH and temperature. As reported by, tetrahydrate Ca₂P₂O₇·4H₂O forms when equimolar solutions are mixed at neutral pH (6.5–7.5) and 25°C. Crystallization occurs within 24 hours, yielding plate-like crystals with triclinic symmetry. Adjusting the pH to 3.6–5.8 and elevating temperatures to 90°C produces dihydrate phases (Ca₂P₂O₇·2H₂O), including both monoclinic and triclinic polymorphs.

Key variables:

  • pH: Lower pH favors dihydrate formation, while neutral pH stabilizes tetrahydrate.

  • Temperature: Higher temperatures (50–90°C) accelerate nucleation but reduce crystal size.

Pyrophosphoric Acid and Calcium Chloride

Direct reaction between pyrophosphoric acid (H₄P₂O₇) and calcium chloride (CaCl₂) at pH 4.0–5.5 yields amorphous this compound (a-CPP) within minutes. This method avoids sodium contamination and is scalable for industrial applications. Prolonged aging (≥48 hours) induces crystallization into dihydrate phases, as confirmed by Fourier-transform infrared (FTIR) spectra showing distinct P–O–P bridging vibrations at 725 cm⁻¹.

Thermal Decomposition Routes

Dicalcium Phosphate Calcination

Heating dicalcium phosphate (CaHPO₄) at 240–500°C produces amorphous Ca₂P₂O₇, while temperatures above 750°C yield β-Ca₂P₂O₇ with monoclinic structure. Phase transitions are reversible:

2 CaHPO4ΔCa2P2O7+H2O (g)[3]\text{2 CaHPO}4 \xrightarrow{\Delta} \text{Ca}2\text{P}2\text{O}7 + \text{H}_2\text{O (g)} \quad

Thermal profiles:

  • 240–500°C: Amorphous phase (specific surface area: 15–20 m²/g).

  • 750–1140°C: β-phase (density: 2.89 g/cm³).

  • >1140°C: α-phase (density: 3.10 g/cm³).

Calcium Phytate Calcination

A novel green synthesis route uses phytic acid (C₆H₁₈O₂₄P₆) as a phosphorus source. Calcium phytate precursors with Ca/P ratios of 1.0–1.67 are calcined at 1100°C to produce β-Ca₂P₂O₇, β-tricalcium phosphate (β-TCP), and hydroxyapatite (HAP). Intermediate phases include spodiosite (Ca₂(PO₄)Cl) and chlorapatite (Ca₅(PO₄)₃Cl), identified via X-ray diffraction (XRD).

Table 1: Phase Composition vs. Ca/P Ratio in Phytate Precursors

Ca/P RatioPrimary Phase (1100°C)Secondary Phases
1.0β-Ca₂P₂O₇α-Ca₂P₂O₇
1.33β-TCPSpodiosite
1.67HAPChlorapatite

Low-Temperature Soft-Chemistry Approaches

Sodium Pyrophosphate-Orthophosphate Mixtures

Amorphous this compound (a-CPP) can be synthesized at 70°C using sodium pyrophosphate (Na₄P₂O₇) and trisodium orthophosphate (Na₃PO₄). Varying the P₂O₇⁴⁻/PO₄³⁻ ratio controls the amorphous-to-crystalline transition:

Table 2: Precursor Compositions for Amorphous Phases

SampleNa₄P₂O₇ (mmol)Na₃PO₄ (mmol)CaCl₂ (mmol)
NaPYG-00033.3007.21
NaPYG-060033.337.21

At P₂O₇⁴⁻/PO₄³⁻ = 1:1, the product remains amorphous even after drying, as orthophosphate inhibits crystallization.

Physiological Condition Synthesis

Biomedically relevant a-CPP forms at pH 7.4 and 37°C using calcium chloride and sodium pyrophosphate. This method produces particles <100 nm, suitable for drug delivery. Thermogravimetric analysis (TGA) shows 8–12% weight loss due to bound water, consistent with a hydration state of Ca₂P₂O₇·2.5H₂O.

Mechanochemical Synthesis

Ball milling calcium carbonate (CaCO₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄) at 300 RPM for 2 hours yields nanocrystalline β-Ca₂P₂O₇. This solvent-free method avoids hydration issues but requires post-milling annealing at 600°C to remove ammonium byproducts.

Hydrothermal Methods

Autoclaving calcium nitrate and phosphoric acid at 150°C for 6 hours produces highly crystalline α-Ca₂P₂O₇. The high-pressure environment stabilizes the α-phase without requiring temperatures >1000°C.

Biological Mimetic Approaches

Simulating synovial fluid conditions (pH 7.4, 37°C, 0.15 M NaCl), researchers precipitated CPP dihydrate crystals identical to those found in arthritic joints. This method highlights the role of inorganic ions (Mg²⁺, K⁺) in inhibiting or promoting crystal growth.

Comparative Analysis of Methods

Table 3: Synthesis Method Advantages and Limitations

MethodAdvantagesLimitations
Aqueous PrecipitationHigh purity, scalableSodium contamination
Thermal DecompositionPhase controlHigh energy input
Green SynthesisSustainable, uses phytateComplex intermediates
Soft-ChemistryLow-temperature, amorphous productsLimited crystallinity

Q & A

Q. What are the standard laboratory methods for synthesizing calcium pyrophosphate, and how do reaction conditions influence crystal phase formation?

this compound (CPP) is synthesized via thermal decomposition of precursors like calcium hydrogen phosphate (CaHPO₄) or direct precipitation. For example, heating CaHPO₄ at 450–550°C produces β-CPP (high-temperature phase), while lower temperatures (300–375°C) yield low-temperature CPP (LT-CPP) with amorphous intermediates . Reaction pH and ionic strength during precipitation also affect crystallinity: acidic conditions favor amorphous phases, while neutral pH promotes crystalline structures . Methodologically, phase purity is confirmed via X-ray diffraction (XRD) and thermogravimetric analysis (TGA).

Q. How does the chemical environment (pH, ionic strength) affect the stability of this compound in aqueous solutions?

CPP solubility decreases in alkaline conditions due to reduced ionization of phosphate groups. Ionic strength impacts colloidal stability: high NaCl concentrations (>0.1 M) induce aggregation via charge screening. Stability assays using dynamic light scattering (DLS) and zeta potential measurements are critical for quantifying these effects .

Q. What analytical techniques are essential for characterizing this compound’s structural and thermal properties?

  • XRD : Identifies crystalline phases (e.g., distinguishing LT-CPP from HT-CPP) .
  • Fourier-transform infrared spectroscopy (FTIR) : Detects P-O-P bonds in pyrophosphate groups (950–1250 cm⁻¹) .
  • TGA : Quantifies dehydration steps and thermal stability .
  • Scanning electron microscopy (SEM) : Visualizes particle morphology and aggregation patterns .

Advanced Research Questions

Q. How do in-situ high-temperature XRD techniques elucidate phase transitions of CPP during thermal decomposition?

In-situ XRD reveals dynamic phase evolution: CaHPO₄·2H₂O (brushite) dehydrates to CaHPO₄ (monetite) at 100–200°C, followed by LT-CPP formation at 300–375°C and HT-CPP above 450°C. Amorphous intermediates (21 wt.% at 375°C) are transient and crystallize upon prolonged heating. Rietveld refinement quantifies phase percentages .

Q. What methodological challenges arise when comparing ultrasonography to conventional radiography for CPP deposition disease (CPPD) diagnosis, and how can study designs mitigate these?

Ultrasonography detects CPP crystals in cartilage (hyaline or fibrocartilage) with 85% sensitivity but suffers from operator dependency. Conventional radiography identifies chondrocalcinosis but lacks sensitivity for early-stage deposits. Blinded, multicenter studies with standardized scanning protocols (e.g., OMERACT definitions for "double contour" signs) improve reliability . Meta-analyses show ultrasound specificity (92%) surpasses radiography (78%) .

Q. What discrepancies exist between synovial fluid microscopy and histology for CPPD diagnosis, and how can experimental protocols resolve these?

Synovial fluid analysis under polarized light often misses small or weakly birefringent CPP crystals (≤5 μm), leading to false negatives. Histology with Alizarin Red S staining improves sensitivity but requires invasive biopsies. Protocol optimization includes using compensated polarized microscopy and combining with XRD for crystal validation .

Q. How does the presence of coexisting hydroxyapatite (HA) crystals impact CPPD diagnosis and experimental data interpretation?

HA co-deposition alters CPP crystal growth kinetics and complicates diagnostic imaging. Dual-energy CT differentiates CPP (low attenuation) from HA (high attenuation). In vitro models using simulated synovial fluid (pH 7.4, 37°C) show HA inhibits CPP crystallization, necessitating adjusted kinetic studies .

Methodological Recommendations

  • For synthesis : Use TGA-coupled XRD to monitor phase transitions in real time .
  • For clinical studies : Adopt OMERACT ultrasound guidelines to standardize CPPD detection .
  • For data contradiction : Apply multivariate regression to control for variables like pH, temperature, and coexisting ions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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